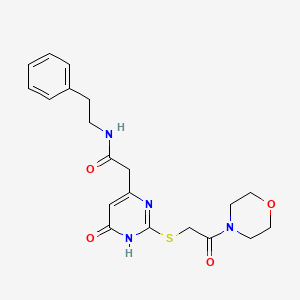![molecular formula C16H17N3O5 B2824646 methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 941167-02-8](/img/structure/B2824646.png)
methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of biological molecules like nucleic acids (DNA and RNA) where pyrimidine bases pair with purines. In DNA, the purine adenine (A) pairs with the pyrimidine thymine (T) and the purine guanine (G) pairs with the pyrimidine cytosine ©.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains a pyrrolo ring, which is a five-membered ring with one nitrogen atom . The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present in the molecule. Pyrimidines can participate in a variety of chemical reactions, including substitutions and ring-opening reactions .Applications De Recherche Scientifique
Herbicidal Ingredient Synthesis and Use
Methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate and its derivatives have been explored primarily in the field of agriculture, specifically as herbicidal agents. A notable example is ZJ0273, a herbicidal ingredient, synthesized for weed control in oilseed rape crops in China. The synthesis involved mono-labeling with tritium and carbon-14, allowing the use of these compounds as radiotracers to study the metabolism, environmental behavior, and fate of the herbicide (Yang, Ye, & Lu, 2008). Additionally, extensive modifications to the prototype methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate led to the creation of a novel herbicide, KIH-6127, demonstrating effective herbicidal activity against Barnyard grass (Tamaru et al., 1997).
Synthesis of Derivatives for Herbicidal Activity
The synthesis of derivatives like dialkoxyphosphoryl aryl methyl 2-(4,6-dimethoxypyrimidin-2-yloxy) benzoate has been undertaken, with these compounds showing potential herbicidal activity against various weed species (Jin & He, 2011). This highlights the compound's role in the development and modification of herbicides with specific target activities.
Synthesis and Characterization in Material Science
Synthesis and Electrochemical Characterization
In material science, a pyrrole derivative bearing Methyl Red (MR) was synthesized, and its electrochromic properties were analyzed. This derivative, used in the creation of polypyrrole films, demonstrated significant changes in color, indicating its potential application in pH sensors due to the color variation in different pH conditions (Almeida et al., 2017).
Crystal Structure Analysis
The crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate was determined, revealing significant conjugations within the triazene moieties and providing insights into the structural intricacies of the compound (Moser, Bertolasi, & Vaughan, 2005).
Mécanisme D'action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to have good in vitro anti-proliferative activities . These compounds have been found to be more potent than the BTK inhibitor ibrutinib , suggesting that they may also target kinases.
Mode of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2/cyclin a2 , which plays a crucial role in cell cycle regulation. This suggests that the compound may interact with its targets to inhibit their function, leading to changes in cell proliferation.
Biochemical Pathways
Given that similar compounds have been found to inhibit cdk2/cyclin a2 , it can be inferred that the compound may affect pathways related to cell cycle regulation and proliferation.
Pharmacokinetics
Irreversible kinase inhibitors (ikis), which include compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold, have been found to show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles compared to reversible inhibitors . This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
The compound’s action results in significant inhibition of the growth of examined cell lines . Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Propriétés
IUPAC Name |
methyl 4-[6-(2-hydroxyethyl)-2,5-dioxo-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-24-15(22)10-4-2-9(3-5-10)13-12-11(17-16(23)18-13)8-19(6-7-20)14(12)21/h2-5,13,20H,6-8H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHUAHVWJBCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)
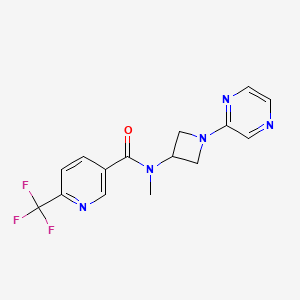
![tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2824567.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)
![6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
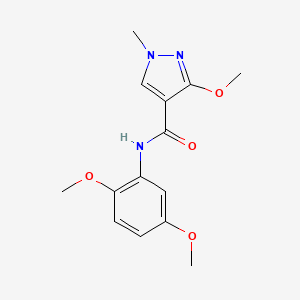
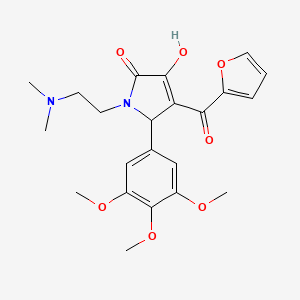
![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)
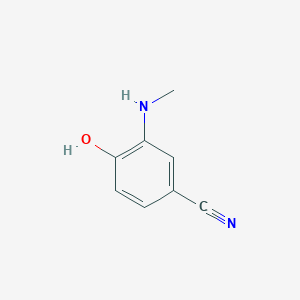
![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)
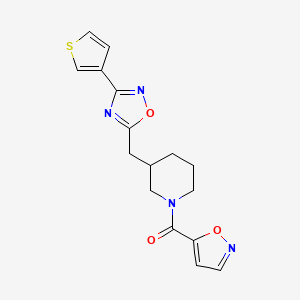
![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)

